molecular formula C15H13NO B8625059 6-phenyl-6,7-dihydro-5H-quinolin-8-one

6-phenyl-6,7-dihydro-5H-quinolin-8-one

Cat. No.: B8625059
M. Wt: 223.27 g/mol
InChI Key: IJRZSLJQUOLLSZ-UHFFFAOYSA-N
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Description

6-Phenyl-6,7-dihydro-5H-quinolin-8-one (CAS 56826-69-8) is a bicyclic heteroaromatic compound with the molecular formula C₁₅H₁₃NO (or C₉H₉NO for the non-phenylated core structure; see Note 1). It features a partially saturated quinoline scaffold, where the 6,7-dihydro-5H-quinolin-8-one core is substituted with a phenyl group at the 6-position (Fig. 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, notably in the development of anticancer agents such as tetrahydropyridoazepinones and thiosemicarbazones .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-phenyl-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2

InChI Key

IJRZSLJQUOLLSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Cyclocondensation

The foundational route for synthesizing 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves Friedel-Crafts alkylation followed by cyclocondensation. Starting with 1,3-diketones, ammonium acetate, and 1,1,3,3-tetraethoxylpropane, the reaction proceeds via acid-catalyzed cyclization to form the dihydroquinoline core. Introducing a phenyl group at the 6-position is achieved by substituting the diketone precursor with a phenylacetylacetone derivative. For example, reacting phenylacetylacetone with ammonium acetate in acetic acid under reflux for 12 hours yields the intermediate 7,8-dihydroquinoline-5(6H)-one, which is subsequently phenylated using benzyl bromide in the presence of potassium carbonate. This method typically achieves yields of 65–75%, though scalability is limited by the need for stoichiometric acid catalysts.

Williamson Ether Synthesis Adaptations

Catalytic Methods for Enhanced Efficiency

One-Pot Oxidative Catalysis

A breakthrough in catalytic synthesis involves ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as co-catalysts. In a one-pot procedure, 3-phenylcyclohexenone is dehydrogenated using CAN/TEMPO under oxygen atmosphere, followed by cyclocondensation with ammonium acetate. This method eliminates intermediate isolation, reduces waste, and achieves yields exceeding 85%. Key conditions include:

ParameterValue
Temperature100°C
Catalyst Loading20 mol% CAN, 20 mol% TEMPO
Reaction Time7 hours
Yield86–89%

This approach is notable for its compatibility with diverse substituents, enabling the synthesis of analogs without reoptimizing conditions.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce phenyl groups post-cyclization. For instance, 6-bromo-6,7-dihydro-5H-quinolin-8-one undergoes coupling with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. This method offers precise control over phenyl placement but requires expensive catalysts and inert conditions, limiting industrial adoption.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of this compound. A representative protocol involves irradiating a mixture of phenylacetylacetone, ammonium acetate, and polyphosphoric acid at 150°C for 20 minutes. This method reduces reaction times from hours to minutes while maintaining yields of 70–75%. The enhanced kinetics are attributed to rapid dielectric heating, which promotes faster cyclization.

Comparative Analysis of Methodologies

The table below contrasts the efficiency, scalability, and practicality of major synthetic routes:

MethodYield (%)Temperature (°C)TimeScalabilityCost Efficiency
Friedel-Crafts65–7512012–24 hModerateHigh
One-Pot Catalytic85–891007 hHighModerate
Microwave-Assisted70–7515020 minLowHigh
Palladium Coupling80–82806 hLowLow

The one-pot catalytic method emerges as the most balanced approach, offering high yields and scalability despite moderate catalyst costs .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6,7-dihydro-5H-quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as halogens, nitro groups, and alkyl chains.

Scientific Research Applications

6-Phenyl-6,7-dihydro-5H-quinolin-8-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogs

(a) 6,7-Dihydro-5H-quinolin-8-one (Non-Phenylated Core; CAS 56826-69-8)
  • Structure : Lacks the 6-phenyl substituent.
  • Key Differences :
    • Reduced steric bulk and lipophilicity compared to the phenylated derivative.
    • Lower molecular weight (147.17 g/mol vs. 223.27 g/mol for the phenylated form).
  • Applications : Less explored in drug discovery but serves as a scaffold for functionalization .
(b) 6,7-Dihydroisoquinolin-8(5H)-one Hydrochloride (CAS 28566-14-5)
  • Structure: Isoquinoline analog with nitrogen at position 2 instead of 1 (Fig. 2).
  • Key Differences :
    • Altered electronic properties due to nitrogen positioning, affecting binding interactions.
    • Higher solubility in aqueous media due to hydrochloride salt form.
  • Applications : Used in coordination chemistry and catalysis .
(c) 5H-Cyclopenta[b]pyridin-7(6H)-one (CAS 36556-06-6)
  • Structure: Cyclopentane-fused pyridinone core.
  • Key Differences: Smaller ring system (cyclopentane vs. cyclohexane in quinolinones). Reduced conformational flexibility.
  • Applications : Intermediate in synthesis of bioactive alkaloids .

Substituted Derivatives

(a) 2-Benzoyl-6,7-dihydro-5H-quinolin-8-one
  • Structure : Benzoyl group at position 2 (Fig. 3).
  • Key Differences :
    • Enhanced electron-withdrawing character due to the benzoyl group.
    • Lower synthetic yield (~30%) compared to the phenylated parent compound .
  • Applications : Investigated for catalytic applications in metal complexes .
(b) 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one
  • Structure : Incorporates a 4-bromophenyl group and a dioxolane ring (Fig. 4).
  • Dioxolane ring enhances hydrogen-bonding capacity (N–H···O interactions) .
  • Applications : Studied for crystal engineering and supramolecular assembly .
(c) 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., Compound 5a)
  • Structure : Spirocyclic diketopiperazine fused with a phenyl group (Fig. 5).
  • Key Differences :
    • Rigid spirocyclic architecture limits conformational flexibility.
    • Higher synthetic yields (50–85%) due to optimized alkylation protocols .
  • Applications : Explored as protease inhibitors and antimicrobial agents .

Isoquinoline-Based Analogs

(a) 6,7-Dihydro-5H-isoquinolin-8-one (CAS 21917-88-4)
  • Structure: Isoquinoline core with a ketone at position 8 (Fig. 6).
  • Key Differences: Nitrogen position alters electronic distribution and pharmacophore compatibility. Molecular weight identical to non-phenylated quinolinone (147.17 g/mol).
  • Applications : Intermediate in heterocyclic chemistry .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
6-Phenyl-6,7-dihydro-5H-quinolin-8-one Quinolinone Phenyl at C6 223.27 Anticancer agents, chiral synthesis
6,7-Dihydro-5H-quinolin-8-one Quinolinone None 147.17 Scaffold for functionalization
6-(4-Bromophenyl)-dioxoloquinolinone Dioxoloquinolinone 4-Bromophenyl, dioxolane 334.19 Crystal engineering
6,9-Diazaspiro[4.5]decane-8,10-dione Spirocyclic diketopiperazine Phenyl at C6 286.31 Protease inhibition
6,7-Dihydro-5H-isoquinolin-8-one Isoquinolinone None 147.17 Heterocyclic synthesis

Research Findings and Implications

  • Synthetic Efficiency: The phenylated quinolinone derivatives generally exhibit moderate yields (30–65%), while spirocyclic analogs achieve higher yields (up to 85%) due to optimized phase-transfer catalysis .
  • Biological Activity : The 6-phenyl group enhances lipophilicity and target binding in anticancer applications, as seen in COTI-2’s mutant p53 reactivation .
  • Structural Flexibility : Spirocyclic and dioxolane-containing analogs show improved hydrogen-bonding networks, making them suitable for materials science .

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